(S)-Methyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

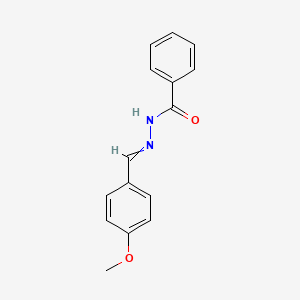

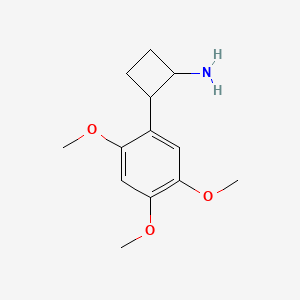

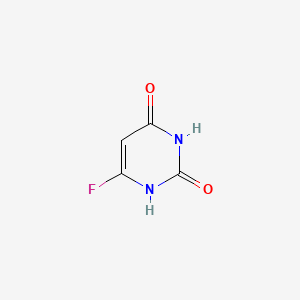

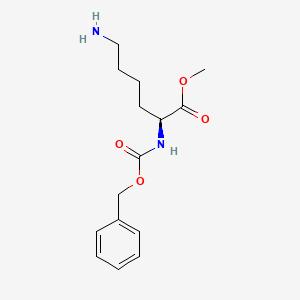

“(S)-Methyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanoate” is a chemical compound with the molecular formula C15H22N2O4 . It is used in various chemical reactions and can be obtained from several suppliers .

Molecular Structure Analysis

The molecular structure of “(S)-Methyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanoate” consists of a six-carbon chain with an amino group at one end and a methyl ester at the other. The second carbon atom from the amino end is substituted with a carbamate group, which is further substituted with a benzyl group .

Physical And Chemical Properties Analysis

“(S)-Methyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanoate” has a molecular weight of 294.35 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not specified in the available resources .

Wissenschaftliche Forschungsanwendungen

Application in Peptide Synthesis

Specific Scientific Field

The compound is used in the field of Biochemistry , specifically in Peptide Synthesis .

Comprehensive and Detailed Summary of the Application

Z-Lys-OMe, also known as Nε-Z-L-lysine methyl ester hydrochloride, is commonly used in solution phase peptide synthesis . Peptide synthesis is a process used in organic chemistry to produce peptides, which are organic compounds made up of multiple amino acids linked via amide bonds.

Detailed Description of the Methods of Application or Experimental Procedures

In peptide synthesis, Z-Lys-OMe is used as a building block to add an amino acid (in this case, Lysine) to a growing peptide chain. The Z (benzyloxycarbonyl) group serves as a protective group for the amino group of the Lysine during the synthesis process. After the peptide chain is assembled, the protective groups are removed to yield the final peptide.

Thorough Summary of the Results or Outcomes Obtained

The use of Z-Lys-OMe in peptide synthesis allows for the efficient and selective addition of Lysine residues to peptide chains. This is crucial in the synthesis of many biologically active peptides and proteins.

Application in Synthesis of Peptide Enzyme Substrates

Specific Scientific Field

The compound is used in the field of Biochemistry , specifically in the synthesis of Peptide Enzyme Substrates .

Comprehensive and Detailed Summary of the Application

Z-Lys-OMe is a synthetic intermediate . It has been used in the synthesis of peptide enzyme substrates . These substrates are often used in enzymology research to study the activity of specific enzymes.

Detailed Description of the Methods of Application or Experimental Procedures

In the synthesis of peptide enzyme substrates, Z-Lys-OMe is used as a building block. The Z (benzyloxycarbonyl) group serves as a protective group for the amino group of the Lysine during the synthesis process. After the peptide enzyme substrate is assembled, the protective groups are removed to yield the final product.

Thorough Summary of the Results or Outcomes Obtained

The use of Z-Lys-OMe in the synthesis of peptide enzyme substrates allows for the efficient and selective addition of Lysine residues. This is crucial in the synthesis of many peptide enzyme substrates used in enzymology research .

Application in Synthesis of Lysine Cationic Surfactants

Specific Scientific Field

The compound is used in the field of Chemistry , specifically in the synthesis of Lysine Cationic Surfactants .

Comprehensive and Detailed Summary of the Application

Z-Lys-OMe has been used in the synthesis of lysine cationic surfactants . These surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid.

Detailed Description of the Methods of Application or Experimental Procedures

In the synthesis of lysine cationic surfactants, Z-Lys-OMe is used as a building block. The Z (benzyloxycarbonyl) group serves as a protective group for the amino group of the Lysine during the synthesis process. After the surfactant is assembled, the protective groups are removed to yield the final product.

Thorough Summary of the Results or Outcomes Obtained

The use of Z-Lys-OMe in the synthesis of lysine cationic surfactants allows for the efficient and selective addition of Lysine residues. This is crucial in the synthesis of many lysine cationic surfactants used in various applications .

Eigenschaften

IUPAC Name |

methyl (2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4/c1-20-14(18)13(9-5-6-10-16)17-15(19)21-11-12-7-3-2-4-8-12/h2-4,7-8,13H,5-6,9-11,16H2,1H3,(H,17,19)/t13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZWJWNQZTSMVAZ-ZDUSSCGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCCCN)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CCCCN)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Methyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-N-(2,5,8,11-tetraoxabicyclo[10.4.0]hexadeca-1(12),13,15-trien-14-yl)-2-propenamide](/img/structure/B1202253.png)

![N-(2-furanylmethyl)-8-methoxy-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B1202254.png)